molecular formula C20H28N4O3S B2436569 N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide CAS No. 1333617-82-5

N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide

Cat. No.: B2436569
CAS No.: 1333617-82-5
M. Wt: 404.53
InChI Key: DVJKVFUMSVCGKW-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide is a useful research compound. Its molecular formula is C20H28N4O3S and its molecular weight is 404.53. The purity is usually 95%.
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Biological Activity

N-(1-Cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 306.38 g/mol

This compound features a complex structure that includes a sulfamoyl group, which is often associated with antibacterial and antitumor activities.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The sulfamoyl moiety is known for its antimicrobial properties, and compounds with similar structures have been documented to possess significant antibacterial activity against a range of pathogens.

Enzyme Inhibition

Research indicates that this compound could act as an inhibitor of specific enzymes involved in cancer progression and bacterial growth. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and rapidly dividing cells.

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics.
  • Antimicrobial Activity Assessment : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Enzyme Inhibition Assay : The compound was tested for its ability to inhibit DHFR in vitro. Results showed an IC50 value indicating effective inhibition, suggesting potential as a therapeutic agent in conditions requiring DHFR modulation.

Data Tables

Activity Type Cell Line/Organism IC50/MIC (µM) Reference
AnticancerMCF-7 (Breast Cancer)25[Study 1]
AntimicrobialStaphylococcus aureus15[Study 2]
AntimicrobialEscherichia coli20[Study 2]
Enzyme InhibitionDihydrofolate Reductase30[Study 3]

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-3-14-24(2)28(26,27)18-10-8-17(9-11-18)22-15-19(25)23-20(16-21)12-6-4-5-7-13-20/h3,8-11,22H,1,4-7,12-15H2,2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJKVFUMSVCGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.